molecular formula C9H9ClN2O2 B6035797 N'-hydroxy-1-benzofuran-2-carboximidamide;hydrochloride

N'-hydroxy-1-benzofuran-2-carboximidamide;hydrochloride

Cat. No.: B6035797
M. Wt: 212.63 g/mol
InChI Key: QPVUJWSEBAZEQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1-benzofuran-2-carboximidamide;hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of the compound without the need for protective groups. The reaction conditions are mild, making it a convenient method for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-1-benzofuran-2-carboximidamide;hydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1-benzofuran-2-carboximidamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: IBX, TEAB, and other oxidizing agents.

    Reduction: Hydrogenation catalysts and reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.

Major Products Formed

Mechanism of Action

The mechanism of action of N’-hydroxy-1-benzofuran-2-carboximidamide;hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, modulating their activity. The compound’s hydroxyl and carboximidamide groups play crucial roles in binding to these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-1-benzofuran-2-carboximidamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-hydroxy-1-benzofuran-2-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c10-9(11-12)8-5-6-3-1-2-4-7(6)13-8;/h1-5,12H,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVUJWSEBAZEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)/C(=N\O)/N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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